Potassium cyanoborodeuteride

Catalog No.
S1940905
CAS No.
25895-63-0
M.F
CH3BKN
M. Wt
81.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium cyanoborodeuteride

CAS Number

25895-63-0

Product Name

Potassium cyanoborodeuteride

IUPAC Name

potassium;cyano(trideuterio)boranuide

Molecular Formula

CH3BKN

Molecular Weight

81.97 g/mol

InChI

InChI=1S/CH3BN.K/c2-1-3;/h2H3;/q-1;+1/i2D3;

InChI Key

ZNBXOJRKRYPEJV-MUTAZJQDSA-N

SMILES

[BH3-]C#N.[K+]

Canonical SMILES

[BH3-]C#N.[K+]

Isomeric SMILES

[2H][B-]([2H])([2H])C#N.[K+]

Potassium cyanoborodeuteride is a chemical compound with the formula K[B CN 2D]\text{K}[\text{B CN }_2D]. It is an isotopically labeled derivative of potassium cyanoborohydride, where deuterium replaces hydrogen in the borohydride structure. This compound is notable for its unique properties derived from the presence of deuterium, which can influence reaction kinetics and mechanisms in various chemical processes. Potassium cyanoborodeuteride is generally available as a white crystalline solid and is soluble in water, although it reacts violently with moisture, releasing toxic gases.

Primarily due to its boron-nitrogen bond. Some notable reactions include:

  • Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in the reduction of imines and aldehydes to amines.
  • Cyanation Reactions: The compound can facilitate the introduction of cyanide groups into organic substrates, similar to other cyanoborohydrides.
  • Reactions with Water: Upon contact with water, potassium cyanoborodeuteride decomposes, generating hydrogen gas and potentially hazardous byproducts, including boron oxides and nitrogen compounds .

Potassium cyanoborodeuteride can be synthesized through several methods:

  • Reaction of Potassium Cyanoborohydride with Deuterated Solvents: By reacting potassium cyanoborohydride with deuterated solvents under controlled conditions, the hydrogen atoms can be replaced with deuterium.
  • Direct Boron-Nitrogen Bond Formation: This involves the reaction of boron compounds with deuterated cyanides under specific conditions to yield potassium cyanoborodeuteride directly.

These methods highlight the importance of isotopic labeling in synthesizing compounds for specific applications in research and industry.

Potassium cyanoborodeuteride finds applications primarily in:

  • Organic Synthesis: It is used as a reagent for selective reductions and for introducing deuterium into organic molecules, which is valuable in studying reaction mechanisms through isotopic labeling.
  • Pharmaceutical Development: The compound can be employed in drug design and development processes where tracing metabolic pathways is crucial.
  • Analytical Chemistry: Its isotopic properties make it useful in mass spectrometry and other analytical techniques for distinguishing between compounds.

Studies on the interactions of potassium cyanoborodeuteride primarily focus on its reactivity with various organic substrates. Research indicates that its isotopic composition can affect reaction rates and pathways compared to its non-deuterated counterparts. Such studies are essential for understanding how isotopes influence chemical behavior and for developing more efficient synthetic routes in organic chemistry.

Potassium cyanoborodeuteride shares similarities with several related compounds. Here are some comparable substances:

CompoundFormulaUnique Features
Potassium CyanoborohydrideK[B CN 2H]\text{K}[\text{B CN }_2H]Commonly used reducing agent; non-deuterated version
Sodium CyanoborohydrideNa[B CN 2H]\text{Na}[\text{B CN }_2H]Similar reactivity but different solubility profile
Potassium BorohydrideK[BH4]\text{K}[\text{BH}_4]A more general reducing agent without cyano groups
Sodium BorohydrideNa[BH4]\text{Na}[\text{BH}_4]Widely used in organic synthesis; less toxic than cyanides

The uniqueness of potassium cyanoborodeuteride lies in its isotopic labeling, which allows researchers to track reactions more precisely compared to its non-deuterated analogs. This property makes it particularly valuable in studies requiring detailed mechanistic insights.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-16

Explore Compound Types